Acebutolol

概要

説明

アセブトロールは、カルジオセレクティブβ1アドレナリン受容体拮抗薬であり、一般的にβ遮断薬として知られています。主に高血圧、狭心症、および特定の種類の心臓不整脈の治療に使用されます。 アセブトロールは1967年に特許を取得し、1973年に医療用として承認されました 。 これは、その固有の交感神経刺激作用で知られており、つまりβ受容体を遮断しながら軽く刺激することができるため、喘息などの呼吸器疾患の患者に適しています .

2. 製法

合成ルートと反応条件: アセブトロールは、次の主要なステップを含む複数ステップのプロセスによって合成できます。

中間体の生成: 合成は、4-アセチルフェノールとエピクロロヒドリンを反応させて、1-(4-アセチルフェノキシ)-2,3-エポキシプロパンを生成することから始まります。

アミノ化: 次に、中間体をイソプロピルアミンと反応させて、1-(4-アセチルフェノキシ)-3-イソプロピルアミノ-2-プロパノールを生成します。

最終生成物の生成: 最後のステップは、生成物をブチリルクロリドと反応させてアセブトロールを生成することです.

工業生産方法: アセブトロールの工業生産は、同様の合成ルートを大規模に行いますが、反応条件を最適化して、高収率と高純度を実現します。このプロセスには、通常、以下が含まれます。

- メタノールやエタノールなどの溶媒の使用。

- 反応を加速させるための触媒。

- 効率を最大化するように制御された温度と圧力条件 .

3. 化学反応の分析

反応の種類: アセブトロールは、以下を含むさまざまな化学反応を起こします。

酸化: アセブトロールは、対応するケトンとカルボン酸誘導体を形成する酸化を受けることができます。

還元: アセブトロールの還元により、アルコール誘導体が得られます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用する。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用。

主な生成物:

酸化: ケトンとカルボン酸誘導体の生成。

還元: アルコール誘導体の生成。

置換: さまざまな置換アミン誘導体の生成.

4. 科学研究への応用

アセブトロールは、さまざまな科学研究に応用されています。

準備方法

Synthetic Routes and Reaction Conditions: Acebutolol can be synthesized through a multi-step process involving the following key steps:

Formation of the Intermediate: The synthesis begins with the reaction of 4-acetylphenol with epichlorohydrin to form 1-(4-acetylphenoxy)-2,3-epoxypropane.

Amination: The intermediate is then reacted with isopropylamine to yield 1-(4-acetylphenoxy)-3-isopropylamino-2-propanol.

Final Product Formation: The final step involves the reaction of the product with butyryl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

- Use of solvents like methanol or ethanol.

- Catalysts to speed up the reactions.

- Controlled temperature and pressure conditions to maximize efficiency .

化学反応の分析

Metabolic Reactions

Acebutolol undergoes extensive hepatic metabolism, producing active metabolites. The primary pathway involves:

-

First-pass metabolism : Substantial hepatic conversion to diacetolol (equipotent metabolite) via desbutyl amine acetolol intermediates .

-

Pharmacokinetics :

Parameter Value Bioavailability 35–50% Half-life (this compound) 3–4 hours Half-life (Diacetolol) 8–13 hours

Geriatric patients exhibit prolonged excretion due to reduced metabolic clearance. Renal impairment significantly extends excretion times, necessitating dose adjustments .

Environmental Degradation via Chlorination

This compound reacts with free available chlorine under varying pH conditions:

-

Rate constants :

pH k<sub>app</sub> (M⁻¹ min⁻¹) 6 1.68 8 11.2 -

Mechanisms :

LC-QTOF analysis confirmed these pathways, with structural identification of chlorinated and oxidized derivatives .

Stress-Induced Degradation

This compound exhibits instability under specific ICH Q1A(R2) stress conditions:

Degradation Products (DPs)

| DP | Formation Conditions | Key Structural Changes |

|---|---|---|

| DP-I | Acidic/alkaline hydrolysis | Cleavage of ether linkage |

| DP-IV | Alkaline hydrolysis | Oxidation and rearrangement |

| DP-II | Photolysis | Side-chain cleavage |

| DP-III | Photolysis | Hydroxymethylamino group formation |

Fragmentation Pathways

LC–MS/MS analysis revealed:

-

DP-I : Loss of isopropyl group (m/z 116.11 → m/z 74.06) and hydroxyl groups.

-

DP-IV : Formation of cyclic fragments (m/z 260.13 → m/z 218.08) via bond cleavage .

Ion-Pair Formation with Tetraphenylborate

This compound forms a complex with sodium tetraphenylborate via:

-

Protonation : NH and OH groups interact with B(Ph)<sub>4</sub><sup>–</sup>, increasing Mulliken charges on acidic protons .

-

Intermolecular interactions :

In-Silico Reactivity Insights

DFT and TD-DFT calculations provided:

科学的研究の応用

Cardiovascular Applications

Hypertension Management

Acebutolol is widely utilized for treating mild to moderate essential hypertension. Studies have shown that it effectively reduces blood pressure and has a favorable side effect profile compared to other beta-blockers. Its cardioselectivity allows it to be used cautiously in patients with respiratory issues, minimizing the risk of bronchospasm .

Antiarrhythmic Effects

The drug has demonstrated efficacy in suppressing premature ventricular contractions (PVCs). In clinical studies, patients receiving this compound showed significant reductions in PVC frequency—up to 87% in some cases—indicating its potential as an antiarrhythmic agent. The drug's long duration of action allows for convenient dosing schedules, making it suitable for outpatient management .

Metabolic Effects

Potential Antidiabetic Properties

Recent research has explored the possibility of repurposing this compound for managing type 2 diabetes. A study indicated that this compound could enhance glucose uptake in diabetic models by inhibiting JNK phosphorylation, suggesting it may have a beneficial role in metabolic control beyond its cardiovascular effects . This finding opens avenues for further investigation into its use as an adjunct therapy in diabetic patients.

Osteoporosis Treatment

Bone Mineralization

Emerging studies have indicated that this compound may positively influence bone health. In a multi-omics analysis, it was found to improve bone mineralization in animal models of osteoporosis, suggesting its potential as a treatment option for this condition . This application is particularly relevant given the relationship between hypertension medications and bone density.

Table: Summary of Clinical Studies on this compound

作用機序

アセブトロールは、心臓のβ1アドレナリン受容体を選択的に遮断することで効果を発揮します。この作用は、以下につながります。

心拍数の低下: アドレナリンなどのカテコールアミンの作用を遮断することで、アセブトロールは心拍数を低下させます。

血圧の低下: 心拍数と収縮力の低下により、血圧が低下します。

固有の交感神経刺激作用: アセブトロールは、β受容体において軽度の作動薬活性を持ち、ある程度の受容体刺激を維持し、重度の徐脈のリスクを軽減するのに役立ちます.

類似化合物:

アテノロール: 固有の交感神経刺激作用を持たない、類似の使用目的を持つ別のカルジオセレクティブβ1遮断薬。

メトプロロール: アセブトロールに似ていますが、半減期が長く、固有の交感神経刺激作用はありません。

アセブトロールの独自性:

固有の交感神経刺激作用: この特徴は、アセブトロールをβ遮断薬の中でユニークなものにしており、β受容体を遮断しながら軽度のβ受容体刺激を提供します。

カルジオセレクティビティ: アセブトロールのβ1受容体への選択性は、非選択的β遮断薬と比較して、喘息や慢性閉塞性肺疾患の患者にとってより安全なものにします.

アセブトロールの独自の特性と幅広い応用は、臨床および研究の両方の設定において、貴重な化合物となっています。

類似化合物との比較

Atenolol: Another cardioselective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.

Metoprolol: Similar to acebutolol but with a longer half-life and no intrinsic sympathomimetic activity.

Uniqueness of this compound:

Intrinsic Sympathomimetic Activity: This feature makes this compound unique among beta-blockers, providing mild beta receptor stimulation while blocking them.

Cardioselectivity: this compound’s selectivity for beta-1 receptors makes it safer for patients with asthma or chronic obstructive pulmonary disease compared to non-selective beta-blockers.

This compound’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.

生物活性

Acebutolol is a selective beta-1 adrenergic receptor antagonist, primarily used in the treatment of hypertension and certain cardiac conditions. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.

This compound primarily functions by blocking the beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Additionally, it exhibits mild intrinsic sympathomimetic activity (ISA), which means it can partially stimulate beta receptors while still blocking them, providing a unique profile compared to other beta-blockers .

Key Mechanisms:

- Beta-1 Receptor Blockade: Reduces heart rate and myocardial oxygen demand.

- Partial Agonism: Provides some level of stimulation to beta receptors, which may mitigate adverse effects like bradycardia.

- Renin Inhibition: Decreases renin release from the kidneys, further aiding in blood pressure reduction .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 40%. It undergoes extensive first-pass metabolism, primarily converting to its active metabolite, diacetolol. The pharmacokinetic properties are summarized in the table below:

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Protein Binding | 26% |

| Metabolism | First-pass hepatic |

| Major Metabolite | Diacetolol |

Clinical Efficacy

Several clinical studies have evaluated the effectiveness of this compound in managing hypertension and other cardiovascular conditions.

Case Studies and Trials

- Double-Blind Trial Against Placebo :

- Comparison with Propranolol :

- Antiarrhythmic Effects :

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been documented:

- Common Side Effects : Fatigue, dizziness, and gastrointestinal disturbances.

- Serious Adverse Effects : Bradycardia and hypotension may occur, particularly in sensitive populations or when used in conjunction with other antihypertensives.

特性

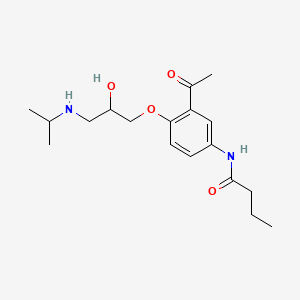

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMGAFJFRBGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34381-68-5 (hydrochloride) | |

| Record name | Acebutolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048539 | |

| Record name | Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.72e-01 g/L | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Acebutolol is a selective β1-receptor antagonist. Activation of β1-receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen. Acebutolol blocks these receptors, lowering the heart rate and blood pressure. This drug then has the reverse effect of epinephrine. In addition, beta blockers prevent the release of renin, which is a hormone produced by the kidneys which leads to constriction of blood vessels. | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

37517-30-9 | |

| Record name | Acebutolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acebutolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acebutolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138, 119 - 123 °C | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。